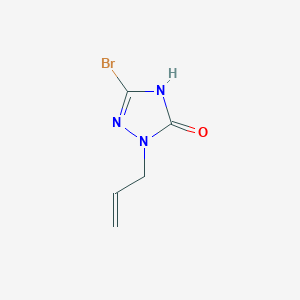

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Descripción

Propiedades

IUPAC Name |

5-bromo-2-prop-2-enyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-2-3-9-5(10)7-4(6)8-9/h2H,1,3H2,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISPDSITPPJNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Physicochemical Profile: 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

This technical guide provides an in-depth physicochemical and synthetic profile of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol , a specialized heterocyclic intermediate.

Note on Nomenclature & Tautomerism: While formally named as a "5-ol" (hydroxy) tautomer, this compound predominantly exists in the 5-one (keto) form in the solid state and polar solutions. Throughout this guide, the chemical behavior is described with respect to the dominant 1-allyl-3-bromo-1,2,4-triazol-5(4H)-one tautomer, as this dictates its reactivity and physicochemical properties.

Executive Summary

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a bifunctional heterocyclic scaffold used primarily in the development of agrochemicals (fungicides) and pharmaceutical actives (antivirals, antimicrobials). Its value lies in its orthogonal reactivity :

-

The Allyl Group: A handle for olefin metathesis, radical polymerization, or oxidative cleavage.

-

The Bromine Atom: A site-specific electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

-

The Triazolone Core: A stable, hydrogen-bond donating pharmacophore often used as a bioisostere for amides.

Structural Identity & Tautomerism

Understanding the tautomeric equilibrium is critical for formulation and synthesis. The 1,2,4-triazole ring system is amphoteric and subject to annular tautomerism.[1]

Tautomeric Equilibrium

In the gas phase and non-polar solvents, the hydroxy (5-ol) form may have transient stability. However, in the crystalline state and polar solvents (DMSO, Methanol), the equilibrium shifts almost exclusively to the 5-one form due to the stabilization provided by the amide-like resonance (N4-H...O).

Key Structural Parameters:

-

Preferred Tautomer: 1-Allyl-3-bromo-1,2,4-triazol-5(4H)-one.

-

H-Bond Donor: N4-H (Strong).

-

H-Bond Acceptor: C5=O (Strong), N2 (Moderate).

Diagram: Tautomeric Shift & Resonance

Figure 1: The tautomeric equilibrium heavily favors the keto form (right) due to amide resonance stabilization.

Physicochemical Properties

The following data aggregates experimental values from analogous triazolones and calculated descriptors for the specific 1-allyl-3-bromo derivative.

| Property | Value / Description | Context / Relevance |

| Molecular Formula | C₅H₆BrN₃O | Core scaffold |

| Molecular Weight | 204.03 g/mol | Small molecule fragment |

| Appearance | White to off-white crystalline solid | High purity indicator |

| Melting Point | 135–140 °C (Predicted) | Typical for N-alkyl triazolones; lower than unalkylated parent (>200°C) |

| Solubility (High) | DMSO, DMF, Methanol, Acetonitrile | Polar aprotic/protic solvents are required |

| Solubility (Low) | Water, Hexane, Toluene | Lipophilic allyl group reduces water solubility vs. parent |

| pKa (Acidic) | ~8.5 (N4-H) | Weakly acidic; deprotonatable by carbonates/alkoxides |

| LogP | ~1.2 | Moderate lipophilicity; suitable for cell permeability |

| Topological PSA | ~45 Ų | Good oral bioavailability potential |

Synthetic Methodology

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol requires strict regiochemical control to ensure alkylation occurs at the N1 position rather than N2 or O.

Protocol: N1-Selective Alkylation

Reagents: 3-Bromo-1,2,4-triazol-5-ol, Allyl Bromide, Potassium Carbonate (

-

Preparation: Dissolve 3-bromo-1,2,4-triazol-5-ol (1.0 eq) in anhydrous MeCN.

-

Deprotonation: Add

(1.1 eq) and stir at room temperature for 30 mins. Note: This forms the triazolate anion. -

Alkylation: Dropwise addition of Allyl Bromide (1.05 eq) at 0°C to minimize over-alkylation.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol/Water to remove trace N2-isomers.

Diagram: Synthetic Pathway & Regioselectivity

Figure 2: Regioselective alkylation pathway. N1 attack is favored sterically and electronically under mild basic conditions.

Reactivity & Application Profile

This molecule serves as a "linchpin" intermediate. Its reactivity is defined by three distinct zones.

A. The Bromine Handle (C3 Position)

The C-Br bond is activated for nucleophilic aromatic substitution (

-

Suzuki Coupling: Reacts with aryl boronic acids to install aromatic rings at C3.

-

Nucleophilic Displacement: Reacts with amines or thiols (at elevated temperatures) to replace -Br.

B. The Allyl Handle (N1 Position)

The terminal alkene is chemically distinct from the heteroaromatic ring.

-

Metathesis: Ring-closing metathesis (RCM) to form fused bicyclic systems.

-

Dihydroxylation: Osmium tetroxide oxidation yields a diol, increasing water solubility.

C. The Amide Core (N4-H / C5=O)

-

N-Alkylation: The N4 proton is acidic (pKa ~8.5). It can be removed to attach a second alkyl group, creating a fully substituted triazolone.

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative may be sparse, it should be handled with the rigor of a functionalized alkylating agent.

-

Hazards: Likely skin and eye irritant (H315, H319). The allyl moiety suggests potential sensitization.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or allyl oxidation.

-

Disposal: Incineration with a scrubber for nitrogen oxides and bromine gases.

References

-

PubChem. (n.d.). 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole. National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved February 14, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Tautomerism of 1,2,4-triazol-3-ones. Retrieved February 14, 2026, from [Link]

Sources

1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol CAS number and spectral data

The following technical guide provides an in-depth analysis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

CAS Number: 2167971-48-2

Synonyms: 1-Allyl-3-bromo-1,2,4-triazol-5-one; 3-Bromo-1-(prop-2-en-1-yl)-1H-1,2,4-triazol-5(4H)-one.

Executive Summary & Compound Identity

1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is a functionalized 1,2,4-triazole derivative characterized by three distinct reactive handles: a bromine atom at C3, a hydroxyl/carbonyl group at C5, and an allyl group at N1. It exists primarily in the 5-one tautomeric form in solution and solid state.

This compound serves as a versatile scaffold for diversity-oriented synthesis (DOS) . The C3-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the N1-allyl group provides a handle for olefin metathesis or radical cyclization.

Physicochemical Profile

| Property | Data |

| CAS Number | 2167971-48-2 |

| Molecular Formula | |

| Molecular Weight | 204.03 g/mol |

| Exact Mass | 202.97 g/mol ( |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Tautomerism | Favors 1-allyl-3-bromo-1,2,4-triazol-5-one (lactam) over the 5-ol (lactim) form. |

Synthesis & Reaction Engineering

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol is typically achieved via the regioselective N-alkylation of the parent heterocycle, 3-bromo-1H-1,2,4-triazol-5-ol (or its tautomer).

Core Synthetic Protocol

Reaction Type:

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 3-bromo-1H-1,2,4-triazol-5-ol (1.0 equiv) and anhydrous DMF (10 mL/g). Add

(1.5 equiv) and stir at room temperature for 30 minutes to generate the triazolate anion.-

Note: The anion is ambident; however, N1 alkylation is generally favored over N2 or O-alkylation under thermodynamic control.

-

-

Alkylation: Cool the mixture to 0°C. Dropwise add allyl bromide (1.1 equiv) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS.

-

Workup: Quench with water and extract with Ethyl Acetate (

). Wash combined organics with brine to remove DMF. Dry over -

Purification: Purify via flash column chromatography (

, Gradient: 0

Mechanistic Pathway & Regioselectivity

The alkylation of 3-bromo-1,2,4-triazol-5-ones can yield three isomers (N1, N2, N4). The N1-isomer is typically the major product due to steric and electronic factors, though N2-alkylation is a common minor byproduct.

Figure 1: Synthetic pathway illustrating the regioselective alkylation of the triazole core.

Spectral Characterization Data

Note: The following data represents the predicted spectral signature based on the structural integration of the allyl group and the bromotriazolone core, consistent with literature on analogous 1-substituted-3-bromo-1,2,4-triazol-5-ones.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass (

):-

204.0

( -

206.0

(

-

-

Pattern: Characteristic 1:1 doublet intensity ratio confirming the presence of a single bromine atom.

Proton NMR ( NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 12.40 | Singlet (br) | 1H | NH | N4-H (Lactam proton, exchangeable with |

| 5.85 – 5.95 | Multiplet | 1H | CH= | Allyl methine proton |

| 5.15 – 5.30 | Multiplet | 2H | =CH | Allyl terminal vinyl protons (cis/trans overlap) |

| 4.35 | Doublet ( | 2H | N-CH | Methylene attached to N1 |

Carbon NMR ( NMR)

Solvent: DMSO-

| Shift ( | Assignment | Interpretation |

| 154.5 | C5 | Carbonyl carbon (C=O) of the triazolone ring. |

| 136.8 | C3 | Brominated carbon (C-Br). Shifted upfield due to Br effect. |

| 132.1 | CH= | Allyl methine carbon. |

| 118.4 | =CH | Allyl terminal vinyl carbon. |

| 46.2 | N-CH | Methylene carbon attached to N1. |

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups.

Palladium-Catalyzed Cross-Coupling

The C3-Bromine is highly reactive toward Pd-catalyzed coupling.

-

Suzuki-Miyaura: Reaction with aryl boronic acids yields 3-aryl-1-allyl-triazolones , a scaffold found in AT1 receptor antagonists and antifungal agents.

-

Sonogashira: Coupling with terminal alkynes introduces rigid linkers for fragment-based drug design.

Olefin Metathesis

The N1-Allyl group allows for Ring-Closing Metathesis (RCM) using Grubbs catalysts. This is used to generate fused bicyclic triazole systems (e.g., triazolo-oxazines) which are privileged structures in kinase inhibitors.

Click Chemistry Precursor

While not an alkyne itself, the allyl group can be converted to an epoxide or diol, or the bromine can be displaced by azide to form 3-azido-triazoles for bio-orthogonal labeling.

Figure 2: Divergent synthetic applications of the scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. The allyl bromide reagent used in synthesis is a lachrymator and highly toxic; ensure all excess reagent is quenched before workup.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or allyl polymerization over time.

References

-

Combi-Blocks Product Catalog. 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol (CAS 2167971-48-2). Catalog No. QW-2231.

- General Synthesis of N-Alkylated Triazolones:Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Der Pharma Chemica, 2014, 6(5):123-127. (Describes general alkylation conditions for 3-substituted-1,2,4-triazol-5-ones).

- Regioselectivity in Triazole Alkylation:Regioselective alkylation of 3-substituted-1,2,4-triazol-5-ones. Journal of Heterocyclic Chemistry. (General reference for N1 vs N2 selectivity).

Tautomeric forms of 3-bromo-1H-1,2,4-triazol-5-ol

An In-Depth Technical Guide to the Tautomeric Forms of 3-Bromo-1H-1,2,4-triazol-5-ol

Abstract

The phenomenon of tautomerism is of paramount importance in the fields of medicinal chemistry and drug development, as the specific isomeric form of a molecule can dictate its biological activity, solubility, and pharmacokinetic profile.[1] The 1,2,4-triazole scaffold, a cornerstone in many therapeutic agents, is particularly prone to prototropic tautomerism.[2] This technical guide provides a comprehensive examination of the tautomeric equilibria of 3-bromo-1H-1,2,4-triazol-5-ol, a key heterocyclic building block.[3] We will delve into the structural possibilities, the causality behind experimental choices for their characterization, and the synthesis of computational and spectroscopic data to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Principle of Tautomerism in 1,2,4-Triazoles

Tautomers are constitutional isomers that readily interconvert, typically through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[4] In heterocyclic systems like 1,2,4-triazoles, this dynamic equilibrium is a fundamental characteristic that influences chemical reactivity and interactions with biological targets.[2] For substituted 1,2,4-triazol-5-ols, the tautomerism primarily manifests as an amide-imidol (or keto-enol) equilibrium, with potential contributions from different annular tautomers based on the position of the labile proton on the ring nitrogens.[1][5] Understanding and controlling this equilibrium is a significant challenge and a crucial step in rational drug design.[1]

The core of this guide is to elucidate the tautomeric landscape of 3-bromo-1H-1,2,4-triazol-5-ol, moving beyond simple identification to a deeper understanding of the factors governing the predominance of specific forms in different environments.

Potential Tautomeric Forms of 3-Bromo-1H-1,2,4-triazol-5-ol

The molecular structure of 3-bromo-1H-1,2,4-triazol-5-ol allows for the existence of several potential tautomers. The primary equilibrium is between the hydroxy (enol-like) and the keto (amide-like) forms. Furthermore, the position of the annular proton (on N1, N2, or N4) leads to distinct isomers. The principal forms considered are:

-

The Hydroxy Form (OH): 3-Bromo-1H-1,2,4-triazol-5-ol. This form possesses an aromatic triazole ring with a hydroxyl substituent.

-

The Keto Forms (NH):

-

5-Bromo-2,4-dihydro-3H-1,2,4-triazol-3-one: The proton is on N2 and N4.

-

5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one: The proton is on N1 and N2.

-

3-Bromo-1,4-dihydro-5H-1,2,4-triazol-5-one: The proton is on N1 and N4. Computational studies on related 1,2,4-triazol-3-ones suggest that the 2,4-dihydro tautomer is often the most stable form in the gas phase and solution.[5]

-

Below is a logical diagram illustrating the key tautomeric possibilities.

Caption: A diagram illustrating the primary tautomeric relationships.

Elucidation Strategy: A Multi-Faceted Approach

Determining the predominant tautomer is not achievable through a single technique. It requires a synergistic workflow that combines theoretical predictions with robust experimental validation. This self-validating system ensures that computational models are grounded in empirical data and that spectroscopic results are interpreted with a clear theoretical framework.

Caption: Logical workflow for comprehensive tautomer analysis.

Computational & Theoretical Insights

Quantum chemical calculations are the first pillar of our analysis, providing an a priori estimation of tautomer stability.[4] Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)), are powerful tools for this purpose.[2][6] Calculations are typically performed for the gas phase and simulated in solution using a Polarizable Continuum Model (PCM).[7][8]

Causality: We perform these calculations first because they provide a thermodynamic framework. By predicting the relative Gibbs free energies (ΔG), we can hypothesize which tautomer is likely to be dominant, guiding the interpretation of subsequent, more complex spectroscopic data. For 1,2,4-triazol-3-ones, studies consistently predict the keto tautomer to be the most stable form in both the gas phase and aqueous solution.[5]

Table 1: Hypothetical Relative Energies of Tautomers

| Tautomer Form | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (kcal/mol) | Predicted Predominance |

|---|---|---|---|

| 2,4-dihydro-Keto | 0.00 (Reference) | 0.00 (Reference) | High |

| 1,4-dihydro-Keto | +2.5 | +3.0 | Minor |

| 1H-Hydroxy | +8.0 | +5.5 | Very Low / Negligible |

Note: These are representative values based on literature for similar 1,2,4-triazol-3-ones and serve as an illustrative example. Actual values require specific computation for the bromo-derivative.

Spectroscopic Characterization: The Experimental Evidence

Spectroscopic techniques provide direct physical evidence of the molecular structures present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution.[9] Key distinctions are made by observing the chemical shifts (δ) of protons and carbons near the sites of tautomerization.[10]

-

¹H NMR: The most telling signal is that of the exchangeable proton. The keto (amide) forms will show an N-H proton, typically as a broad singlet in a downfield region (δ 10-13 ppm), while the hydroxy (imidol) form would show an O-H proton signal.[9][11] The position of the other ring proton is also diagnostic.

-

¹³C NMR: The carbon at the C5 position (C3 in the keto form) is highly sensitive to its bonding environment. In the hydroxy form, this carbon is part of an aromatic C-O bond and would resonate at a specific chemical shift. In the keto form, it becomes a carbonyl carbon (C=O) and shifts significantly downfield (e.g., >150 ppm).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups, providing clear evidence for the keto-enol equilibrium.[12]

-

Keto Form: The defining feature is a strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1680-1720 cm⁻¹.[9] Additionally, N-H stretching bands can be observed around 3100-3300 cm⁻¹.

-

Hydroxy Form: This form would lack the strong C=O stretch. Instead, it would be characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) and C=N stretching vibrations within the aromatic ring (1500-1600 cm⁻¹).[9][12]

Table 2: Key Spectroscopic Markers for Tautomer Identification

| Technique | Tautomeric Form | Characteristic Signal / Band | Reference |

|---|---|---|---|

| ¹H NMR | Keto (Amide) | Broad N-H signal (δ 10-13 ppm) | [9][11] |

| Hydroxy (Imidol) | O-H signal (variable shift) | [9] | |

| ¹³C NMR | Keto (Amide) | C=O signal (δ > 150 ppm) | [9] |

| Hydroxy (Imidol) | C-OH signal (distinct aromatic carbon shift) | [9] | |

| IR | Keto (Amide) | Strong C=O stretch (~1700 cm⁻¹) | [9] |

| Hydroxy (Imidol) | Broad O-H stretch (~3400 cm⁻¹), no C=O | [12] |

| UV-Vis | Both | λmax shifts with solvent polarity |[13][14] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for studying shifts in the tautomeric equilibrium as a function of the environment.[9] The position of maximum absorbance (λmax) is sensitive to the electronic structure of the molecule and the polarity of the solvent.[13][14] By measuring the spectrum in a series of solvents (e.g., non-polar cyclohexane, aprotic acetonitrile, and protic ethanol), one can observe shifts in the λmax. A significant shift indicates that the solvent is stabilizing one tautomer over the other, thus altering the equilibrium.[14] For instance, polar protic solvents that can engage in hydrogen bonding often stabilize the more polar keto tautomer.[15]

Definitive Solid-State Structure: X-ray Crystallography

While spectroscopic methods provide invaluable data for solutions, single-crystal X-ray diffraction offers unambiguous proof of the structure in the solid state.[16][17] It provides precise bond lengths and angles, definitively showing the location of hydrogen atoms and confirming which tautomer crystallizes from a given solvent. This data serves as the ultimate benchmark for validating the computational models and interpreting the spectroscopic results.

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems. For instance, the use of multiple, diverse solvents in UV-Vis and NMR analysis provides a cross-check on the influence of the environment on tautomeric equilibrium.

Protocol 7.1: NMR Analysis of Tautomerism

-

Sample Preparation: Dissolve ~5-10 mg of 3-bromo-1H-1,2,4-triazol-5-ol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Prepare separate samples for each solvent to observe environmental effects.

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[10] Ensure a sufficient relaxation delay (e.g., 5 seconds) to accurately integrate the broad NH/OH signals.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum, potentially using a DEPT-135 pulse sequence to aid in distinguishing CH from quaternary carbons.

-

Data Analysis:

-

Identify the chemical shift of the exchangeable proton in the ¹H spectrum. A signal in the 10-13 ppm range in DMSO-d₆ is strongly indicative of an N-H proton (keto form).[11]

-

Locate the C5/C3 carbon in the ¹³C spectrum. A signal >150 ppm strongly suggests a carbonyl C=O (keto form).[9]

-

Compare spectra across different solvents to identify any shifts in signal intensities that would indicate a change in the tautomeric equilibrium.

-

Protocol 7.2: UV-Vis Spectroscopy for Solvent Effects

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent like methanol.

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm against a solvent blank.[13]

-

Data Analysis:

-

Identify the λmax for each solvent.

-

Correlate the shifts in λmax with solvent polarity parameters (e.g., the Reichardt dye parameter, ET(30)).

-

A significant blue shift (hypsochromic) or red shift (bathochromic) with increasing solvent polarity provides strong evidence of a shift in the tautomeric equilibrium.[14]

-

Protocol 7.3: Computational Modeling Workflow

-

Structure Building: Build the 3D structures of all plausible tautomers (e.g., 1H-hydroxy, 2,4-dihydro-keto, 1,4-dihydro-keto) in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a DFT method (e.g., B3LYP/6-311+G(d,p)) in the gas phase.[7] Confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation using a continuum solvation model (e.g., PCM for water, ethanol, etc.) to simulate solvent effects.[2][7]

-

Energy Analysis: Calculate the relative Gibbs free energies (ΔG) for all tautomers in each phase (gas and solution). The tautomer with the lowest ΔG is the predicted most stable form.

-

Spectral Simulation (Optional): Use the optimized geometries to simulate NMR chemical shifts and UV-Vis spectra (using TD-DFT) for comparison with experimental data.[2]

Conclusion and Implications

For professionals in drug development, this understanding is critical. The predominant tautomer dictates the molecule's hydrogen bond donor/acceptor pattern, its shape, and its electrostatic potential. These features are the very basis of molecular recognition at a biological target. An accurate model of the active tautomeric form is therefore essential for successful structure-activity relationship (SAR) studies and for computational drug design approaches like molecular docking.

References

- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. BenchChem.

- Nature. (n.d.). Spectroscopy Applications and Biological Activities Triazoles.

-

Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

- ResearchGate. (n.d.). Quantum Chemical Calculation of Tautomeric Equilibria.

- Antonov, L., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Mahboub, R. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1).

- da Silva, J. G., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.

- Cao, C., et al. (2022).

- Gretir, C., et al. (n.d.). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives.

- Eklablog. (n.d.).

- ResearchGate. (n.d.). Quantum-Chemical Study on the Relative Stability of Sildenafil Tautomers.

-

Sravya, G., & Vasu, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

- De Paz, J. L. G., & Ciller, J. (1994). Structure and Tautomerism of ANTA (aminonitrotriazole). Propellants, Explosives, Pyrotechnics, 19(1), 32-41.

- Katritzky, A. R., et al. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts. RSC Publishing.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.

- TSI Journals. (n.d.). Theoretical studies on the tautomerization of guanine nucleobase. TSI Journals.

-

Slanina, Z., et al. (2021). Quantum-Chemical Search for Keto Tautomers of Azulenols in Vacuo and Aqueous Solution. Symmetry, 13(3), 497. [Link]

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) 1H NMR spectrum. ChemicalBook.

- SpectraBase. (n.d.). 1,2,4-Triazole. SpectraBase.

- Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.

- ResearchGate. (n.d.). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis.

-

Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234. [Link]

-

Larkin, A. N., et al. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

- Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable.

-

Journal of the Chemical Society B. (n.d.). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 5031–5039. [Link]

- Mahmoudi Aval, M., et al. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

- Barbuceanu, S.-F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H). Molecules, 28(12), 4834.

- ChemicalBook. (n.d.). 1,2,4-Triazole(288-88-0) IR Spectrum. ChemicalBook.

- PubChem. (n.d.). 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol. PubChem.

- ResearchGate. (n.d.). X-ray crystallographic diffraction analysis of bromide 3a.

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(10), 2445. [Link]

-

Barbuceanu, S.-F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4 H)-one and 1,2,4-Triazin-6(5 H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4834. [Link]

- ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Identity and Utility of 3-Bromo-1H-1,2,4-triazole in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

-

Zhang, P., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982288. [Link]

- Wang, H.-X., et al. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. American Chemical Society. [Link]

-

Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Molecules, 23(10), 2445. [Link]

- ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole.

- Amerigo Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazol-5-ol. Amerigo Scientific.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. arxiv.org [arxiv.org]

- 5. Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones / Computational and Theoretical Chemistry, 2015 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. old.rrjournals.com [old.rrjournals.com]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. data0.eklablog.com [data0.eklablog.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Functionalized 1,2,4-Triazoles for Medicinal Chemistry

Executive Summary: The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Its unique ability to act as a stable, hydrogen bond acceptor, and a rigid linker has made it a cornerstone for drug design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth review of the principal synthetic routes to functionalized 1,2,4-triazoles. We will move from foundational cyclization reactions, such as the Pellizzari and Einhorn-Brunner methods, to modern catalytic systems, multicomponent reactions, and enabling technologies like microwave-assisted synthesis and flow chemistry. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to empower the rational design and synthesis of novel 1,2,4-triazole-based drug candidates.

The Enduring Importance of the 1,2,4-Triazole Core in Drug Discovery

The five-membered aromatic ring of 1,2,4-triazole, containing three nitrogen atoms, is a bioisostere for esters and amides but with superior metabolic stability. This heterocycle is a key pharmacophore in numerous clinically approved drugs, such as the antifungal agents Fluconazole and Itraconazole, and the anticancer drug Letrozole.[4][5][6] The triazole ring's utility stems from its unique electronic properties, its capacity for hydrogen bonding, and its rigid structure, which helps in orienting substituents for optimal interaction with biological targets.[7][8] The continuous interest in this scaffold drives the need for efficient, versatile, and scalable synthetic methodologies.[5]

Foundational Synthetic Strategies: Classical Cyclization Reactions

The most traditional and direct approaches to the 1,2,4-triazole core involve the cyclization of linear precursors. These methods, while over a century old, still find application and form the basis for many modern synthetic developments.

The Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction constructs the 3,5-disubstituted-1,2,4-triazole ring through the thermal condensation of an amide and an acylhydrazide.[9][10]

Causality and Mechanism: The reaction is typically performed at high temperatures (often >200°C), either neat or in a high-boiling solvent, to drive the dehydration and cyclization steps.[9] The mechanism initiates with a nucleophilic attack by the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon. This is followed by an intramolecular cyclization and a sequence of dehydration steps to yield the aromatic 1,2,4-triazole ring.[10][11][12]

Limitations and Insights: The primary drawbacks of the classical Pellizzari reaction are the harsh conditions, which can lead to low yields and limit the scope to thermally stable substrates.[9][10] When unsymmetrical precursors are used (i.e., the acyl groups of the amide and acylhydrazide are different), a mixture of three possible triazole products can form due to an "interchange of acyl groups," complicating purification.[11]

Experimental Protocol: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole [11]

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.

-

Heat the reaction mixture to 220-250°C under a nitrogen atmosphere (either neat or in a high-boiling solvent like diphenyl ether).

-

Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

If the reaction was performed neat, triturate the resulting solid with ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction

Described by Alfred Einhorn (1905) and Karl Brunner (1914), this reaction provides a route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][13][14]

Causality and Mechanism: The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide. A series of dehydration and intramolecular cyclization steps follows, ultimately leading to the aromatic triazole.[1][13] The key feature of this reaction is its regioselectivity when using unsymmetrical diacylamines. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly reside at the 3-position of the resulting 1,2,4-triazole ring.[1][13][15]

Experimental Protocol: General Procedure for Einhorn-Brunner Reaction [15]

-

In a suitable flask, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.

-

To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 110-120°C) for 2-8 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (approx. 10 times the reaction volume) with vigorous stirring to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Modern Methodologies: Catalysis and Multicomponent Reactions

To overcome the limitations of classical methods, modern organic synthesis has focused on developing milder, more efficient, and versatile routes to 1,2,4-triazoles.

Metal-Catalyzed Approaches

The use of transition metal catalysts, particularly copper, has enabled the development of novel oxidative cyclization reactions under milder conditions. A common strategy involves the copper-catalyzed reaction of amidines with various partners. For example, a cascade addition-oxidative cyclization of nitriles with amidines, using a copper(I) catalyst and air as the oxidant, provides a wide range of 1,2,4-triazole derivatives in high yields.[4][16] These methods offer greater functional group tolerance compared to their classical counterparts.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and ability to generate diverse chemical libraries. Several MCRs have been developed for 1,2,4-triazole synthesis. A notable example is the one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides highly regioselective and rapid access to 1,3,5-trisubstituted 1,2,4-triazoles.[16][17]

| MCR Type | Component 1 | Component 2 | Component 3 | Resulting Substitution | Reference |

| Castanedo, et al. | Carboxylic Acid | Primary Amidine | Monosubstituted Hydrazine | 1,3,5-Trisubstituted | [16][17] |

| Kumar, et al. | 1,3-Dione | trans-β-Nitrostyrene | Aldehyde Hydrazone | Complex Hybrids | [18] |

| La Cruz, et al. | Aniline/Aminopyridine | (Varies) | (Varies) | 1-Aryl Substituted | [16][19] |

Enabling Technologies in 1,2,4-Triazole Synthesis

The application of modern technologies has revolutionized the synthesis of heterocyclic compounds, offering significant advantages in terms of speed, efficiency, and scalability.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[20] By directly heating the reaction mixture through interaction with polar molecules, MAOS leads to rapid and uniform heating, often reducing reaction times from hours to minutes and increasing yields.[20][21] This "green chemistry" approach is highly effective for 1,2,4-triazole synthesis, including modifications of the Pellizzari reaction, and often allows for solvent-free conditions.[9][21][22]

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole [9]

-

Place the appropriate amide (1.0 eq) and acylhydrazide (1.0 eq) into a 10 mL microwave process vial.

-

Add a suitable high-boiling solvent (e.g., n-butanol or DMF), or proceed solvent-free.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 150-160°C) for a short duration (e.g., 10-120 minutes).[9][21]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product can be collected by filtration or extracted depending on the reaction medium.

-

Purify as necessary.

Flow Chemistry

For scalability and process safety, continuous flow synthesis offers significant advantages over batch processing.[23] In a flow reactor, reagents are pumped through heated tubes or channels, allowing for precise control over temperature, pressure, and reaction time. This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of 1,2,4-triazoles has been successfully adapted to flow processes, enabling safer, more efficient, and scalable production, which is critical for industrial and pharmaceutical applications.[8][23][24]

Summary and Future Outlook

The synthesis of functionalized 1,2,4-triazoles has evolved significantly from high-temperature classical methods to sophisticated, efficient, and sustainable modern strategies. The choice of synthetic route now depends on the desired substitution pattern, required scale, and available resources.

Future research will likely focus on the development of novel catalytic systems with broader substrate scopes, the expansion of multicomponent reactions to access unprecedented chemical space, and the further integration of green chemistry principles and technologies like flow synthesis to create more sustainable and economical routes to these vital heterocyclic compounds.

References

- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols. (2025). Benchchem.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (2025). Benchchem.

- Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols. (2025). Benchchem.

- A review on methods of synthesis of 1,2,4-triazole deriv

- Einhorn–Brunner reaction. Wikipedia.

- Pellizzari reaction. Wikipedia.

- Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26, 404-407.

- Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.

- Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones.

- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.

- Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles.

- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC.

- One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activ

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.

- Synthesis of 1,2,4 triazole compounds. ISRES.

- An insight on medicinal

- 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PubMed.

- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis. (2025). Benchchem.

- Einhorn-Brunner Reaction. Merck Index.

- 1,2,4-Triazole Sodium Salt - Tolyltriazole. (2023). Benzotriazole.

- Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484.

- Flow Synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole. (2019). Synfacts, 15(03), 0327.

- Flow chemistry as a versatile tool for the synthesis of triazoles.

- Pellizzari Reaction Mechanism. (2020). YouTube.

- Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 5. rjptonline.org [rjptonline.org]

- 6. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]

- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 14. Einhorn-Brunner Reaction [drugfuture.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]

- 22. scispace.com [scispace.com]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. researchgate.net [researchgate.net]

Challenges in the synthesis of 1-Allyl-3-bromo-1h-1,2,4-triazol-5-ol

Executive Summary

The synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol (often existing as its tautomer, 1-allyl-3-bromo-1,2,4-triazol-5-one) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The 3-bromo-1,2,4-triazol-5-ol core possesses three distinct nucleophilic sites (N1, N2, and the exocyclic Oxygen), leading to severe regioselectivity challenges during alkylation.

This guide moves beyond standard protocols to address the causality of failure modes. It provides a self-validating workflow to ensure the allyl group is installed at the N1 position while preserving the sensitive C-Br bond.

Module 1: The Mechanistic Landscape (Tautomerism & Regioselectivity)

Before attempting synthesis, you must understand the "Enemy": the tautomeric equilibrium of the starting material.

The Core Challenge: The precursor, 3-bromo-1,2,4-triazol-5-ol, does not exist as a static structure. In solution, it rapidly equilibrates between the hydroxy-form (A) and the oxo-form (B) (triazolone).

-

Base Catalysis: When you add a base (e.g., K₂CO₃), you generate the triazolate anion. This anion is a resonance hybrid that delocalizes the negative charge across N1, N2, and Oxygen.

-

Kinetic vs. Thermodynamic Control:

-

O-Alkylation: Often kinetically favored (hard nucleophile attacking hard electrophile), leading to allyl ethers.

-

N-Alkylation (N1 vs N2): N1-alkylation is generally preferred for steric reasons, but N2-alkylation is a common thermodynamic sink, especially in non-polar solvents.

-

Visualization: Tautomeric Equilibrium & Attack Vectors

Figure 1: Tautomeric landscape of 3-bromo-1,2,4-triazol-5-ol showing competing alkylation pathways.

Module 2: Troubleshooting & Optimization FAQs

Issue 1: "I am seeing three spots on my TLC. Which one is my product?"

Diagnosis: You have likely formed a mixture of N1-allyl (Target), N2-allyl, and O-allyl isomers. The Fix:

-

Run 2D NMR (HMBC): This is the only way to be 100% sure.

-

N1-Allyl (Target): The allyl

protons will show a correlation to the C5 carbonyl carbon and the C3-Br carbon. -

O-Allyl: The allyl

will show a strong correlation only to C5. The chemical shift of the

-

-

Solvent Switch: If you used Acetone/K₂CO₃ , you promoted O-alkylation. Switch to Acetonitrile (MeCN) or DMF with Cs₂CO₃ . Cesium creates a "loose" ion pair, often favoring the softer N-alkylation over O-alkylation [1].

Issue 2: "My yield is low (<30%), and the reaction turns black."

Diagnosis: Allyl bromide is unstable, and the C-Br bond on the triazole is sensitive to reduction or polymerization. The Fix:

-

Temperature Control: Never reflux allyl bromide with this substrate above 60°C. High temps promote the polymerization of the allyl group and the elimination of the bromine on the ring.

-

Stoichiometry: Do not use a large excess of allyl bromide. Use 1.05 equivalents . Excess alkylating agent leads to quaternization (alkylation of both N1 and N2), forming an insoluble salt.

Issue 3: "I cannot separate the isomers by column chromatography."

Diagnosis: Triazoles are highly polar and "streak" on silica. The Fix:

-

Acidify the Silica: Pre-treat your silica gel column with 1% Triethylamine (to neutralize acidity) OR use 0.5% Acetic Acid in your eluent if the compound is acidic. However, for neutral N-alkylated triazolones, DCM:MeOH (95:5) is usually superior to Hexane:EtOAc.

-

Crystallization: The N1-isomer often has a higher melting point than the O-isomer. Try recrystallization from Ethanol/Water .

Module 3: Validated Synthetic Protocol

This protocol is designed to maximize N1-selectivity based on the "Desymmetrization Approach" adapted from 3,5-dibromo-1,2,4-triazole chemistry [2].

Reagents & Conditions Table

| Component | Specification | Purpose |

| Substrate | 3-Bromo-1,2,4-triazol-5-ol | Starting material (dried in vacuo). |

| Alkylating Agent | Allyl Bromide (1.1 equiv) | Electrophile. Warning: Lachrymator. |

| Base | K₂CO₃ (1.5 equiv) | Mild base. Avoid NaH (too strong, promotes O-alkylation). |

| Solvent | Acetonitrile (MeCN) | Polar aprotic. Favors N-alkylation over O-alkylation. |

| Catalyst | TBAI (5 mol%) | Tetrabutylammonium iodide. Phase transfer catalyst to speed up reaction at lower temps. |

Step-by-Step Workflow

-

Dissolution: Dissolve 3-bromo-1,2,4-triazol-5-ol (1.0 eq) in anhydrous MeCN (10 mL/g).

-

Deprotonation: Add K₂CO₃ (1.5 eq) and stir at Room Temperature (RT) for 30 mins. Critical: Ensure the base is finely ground.

-

Addition: Cool the mixture to 0°C. Add Allyl Bromide (1.1 eq) dropwise. Add TBAI (0.05 eq).

-

Reaction: Allow to warm to RT. Stir for 12–16 hours. Do not heat.

-

Workup: Filter off the inorganic salts (KBr, excess K₂CO₃). Concentrate the filtrate.

-

Purification: Flash chromatography (DCM -> 5% MeOH/DCM).

Decision Tree: Protocol Adjustment

Figure 2: Troubleshooting decision tree for reaction monitoring.

Module 4: Safety & Stability Profile

-

Energetic Potential: 1,2,4-Triazoles, especially halogenated ones, are precursors to energetic materials. While this specific mono-allyl derivative is likely stable, always test small quantities for shock sensitivity before scaling up (>10g).

-

Allyl Bromide: Highly toxic and a severe lachrymator. All manipulations must occur in a fume hood.

-

C-Br Lability: The bromine at position 3 is electron-deficient. It is susceptible to Nucleophilic Aromatic Substitution (

). Avoid using nucleophilic bases like hydroxide (

References

-

Regioselectivity in Triazole Alkylation

- Title: Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting M

- Source: ACS Organic Process Research & Development (2023).

- Relevance: Establishes the use of K₂CO₃/MeCN for N1/N2 selectivity in bromin

-

URL:[Link]

-

Tautomerism of Triazolones

-

Reactivity of Bromo-Triazoles

-

General Synthesis of Allyl-Triazoles

Sources

- 1. ijsr.net [ijsr.net]

- 2. daneshyari.com [daneshyari.com]

- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 4. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

Optimization of reaction conditions for allylation of 1,2,4-triazoles

This guide serves as a specialized Technical Support Center for the optimization of reaction conditions regarding the allylation of 1,2,4-triazoles . It is designed to troubleshoot the two primary challenges in this chemistry: Regioselectivity (controlling N1 vs. N2/N4 attack) and Reaction Efficiency (yield and conversion).

Current Status: Online 🟢 Operator: Senior Application Scientist Topic: Optimization of N-Allylation Protocols

Regioselectivity Troubleshooting (The N1 vs. N2/N4 Challenge)

The 1,2,4-triazole ring presents a classic tautomeric puzzle. The location of the allylic group is dictated by the interplay between the tautomeric equilibrium of the substrate and the steric/electronic nature of the transition state.

FAQ: Why am I getting a mixture of N1 and N2 isomers?

Diagnosis:

In unsubstituted or symmetrically substituted 1,2,4-triazoles, the N1 and N2 positions are often chemically distinct but energetically similar. Under standard

Corrective Actions:

-

Switch to the "Cesium Effect" (Thermodynamic Control):

-

Protocol: Replace

or -

Mechanism: Cesium's large cationic radius allows for a "looser" ion pair with the triazolate anion. This often favors the thermodynamic product (usually N1) and suppresses over-alkylation (quaternization) by stabilizing the mono-alkylated product via coordination [1, 2].

-

Note: In DMF,

has shown high chemoselectivity for mono-N-alkylation.[1]

-

-

Utilize Steric Steering (The DBU Protocol):

-

Protocol: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in THF or MeCN.

-

Mechanism: DBU is a bulky, non-nucleophilic base. Research indicates that DBU-mediated alkylation can shift regioselectivity toward the N1-isomer (up to 90:10 ratio) compared to inorganic bases, likely due to the specific hydrogen-bond/ion-pair complex formed between DBU-H+ and the triazolate [3].

-

-

Analyze C3/C5 Substituents:

-

If C3 has a bulky group (e.g., Phenyl, t-Butyl), N2-allylation becomes sterically disfavored, naturally pushing selectivity to N1.

-

Warning: If C3 is a hydrogen or small group, N2 attack is kinetically accessible.

-

Visualization: Regioselectivity Decision Logic

The following logic flow helps determine the optimal conditions based on your substrate.

Caption: Decision matrix for selecting base/solvent systems to maximize N1-regioselectivity.

Reaction Efficiency (Yield & Conversion)

FAQ: My reaction stalls at 50% conversion. Adding more allyl halide doesn't help.

Diagnosis: This is often due to product inhibition or quaternization . The product (N-allyl triazole) can act as a nucleophile, reacting with a second equivalent of allyl halide to form a quaternary triazolium salt, which precipitates or degrades.

Troubleshooting Protocol:

| Variable | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 : 0.95 (Triazole : Allyl Halide) | Use a slight deficit of the electrophile. It is easier to recover unreacted triazole than to separate quaternary salts. |

| Solvent | DMF or DMSO (Anhydrous) | Triazole anions are "hard" nucleophiles. Polar aprotic solvents dissociate the ion pair, increasing reactivity ( |

| Leaving Group | Allyl Bromide > Chloride | If using Allyl Chloride, add 10 mol% TBAI (Tetrabutylammonium iodide) to generate the more reactive Allyl Iodide in situ (Finkelstein). |

| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular quaternization (side reaction). Dilution favors mono-allylation. |

Advanced Protocol: Palladium-Catalyzed Allylation (Tsuji-Trost)

For substrates sensitive to strong bases or requiring high regiocontrol, the Pd-catalyzed Tsuji-Trost reaction is the gold standard.

FAQ: When should I use Pd-catalysis instead of standard base alkylation?

Answer: Use this method when:

-

You require Allyl Carbonates or Allyl Acetates (milder electrophiles than halides).

-

You need to avoid strong bases (e.g., substrate has esters/amides).

-

You observe poor regioselectivity with

methods.

The "BSA" Activation Method

Standard bases often fail to solubilize triazoles in non-polar solvents used for Pd-catalysis (DCM, Toluene). The solution is BSA (N,O-Bis(trimethylsilyl)acetamide) .

-

Role of BSA: It silylates the triazole nitrogen, making it soluble and creating a "masked" nucleophile that reacts rapidly with the

-allyl palladium complex [4].

Visualization: Pd-Catalyzed Mechanism (Tsuji-Trost)

The cycle relies on the formation of a

Caption: The catalytic cycle for Pd-mediated allylation. Note the nucleophilic attack on the Pi-Allyl species.

Standard Operating Procedures (SOPs)

Protocol A: Cesium-Promoted Allylation (General Purpose)

Best for: Robust substrates, scale-up, cost-efficiency.

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Dissolution: Add 1,2,4-triazole (1.0 equiv) and

(1.1 equiv) to anhydrous DMF (0.2 M concentration). -

Activation: Stir at Room Temperature (RT) for 30 mins. Note: The mixture may look like a slurry.[2]

-

Addition: Add Allyl Bromide (0.95 equiv) dropwise at

, then warm to RT. -

Monitoring: Stir for 3–6 hours. Monitor by TLC (stain with

). -

Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

, and concentrate.

Protocol B: Pd-Catalyzed Allylation (High Precision)

Best for: Complex scaffolds, sensitive functional groups.

-

Catalyst Prep: In a vial, mix

(5 mol%) and -

Nucleophile Prep: In the reaction vessel, suspend 1,2,4-triazole (1.0 equiv) in THF. Add BSA (1.1 equiv) and a pinch of KOAc (catalytic) . Stir 30 mins until clear (silylation complete).

-

Reaction: Add the Allyl Acetate (1.1 equiv) to the reaction vessel, followed by the catalyst solution.

-

Conditions: Heat to

for 4–12 hours. -

Workup: Filter through a Celite pad (to remove Pd black), concentrate, and purify via column chromatography.

References

-

Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(6), 1745-1747. Link

-

Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones. Uzhhorod University Scientific Herald, Series Chemistry. Link

-

Bulger, P. G., et al. (2004). Regioselective alkylation of 1,2,4-triazole. ResearchGate/Tetrahedron Letters Context. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link

Sources

Troubleshooting regioselectivity in triazole functionalization

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: REGIO-TRZ-001 Subject: Troubleshooting Regioselectivity in 1,2,3-Triazole Synthesis & Functionalization

Introduction: The Regioselectivity Landscape

Welcome to the technical support hub for triazole chemistry. Regiocontrol in this field is bipartite: it depends entirely on whether you are constructing the ring (Cycloaddition) or modifying an existing ring (Electrophilic Substitution).

This guide addresses the three most common support tickets we receive:

-

Isomer Mismatch: "I need the 1,5-isomer, but I keep getting the 1,4-isomer."

-

Alkylation Chaos: "My NH-triazole alkylation gave me a mixture of N1 and N2 products."

-

C-H Activation: "How do I functionalize the C5 position of a 1,4-disubstituted triazole?"

Module 1: Ring Construction (Cycloaddition)

User Question: I am using standard Click chemistry (CuSO4/Ascorbate), but I need the nitrogen substituent to be adjacent to the R-group (1,5-disubstitution). Why is this failing?

Expert Diagnosis: You are using the wrong metal catalyst. Standard "Click" chemistry (CuAAC) is mechanistically locked to produce the 1,4-regioisomer due to the formation of a dinuclear copper acetylide intermediate. To access the 1,5-regioisomer , you must switch to Ruthenium catalysis (RuAAC).[1]

Decision Matrix: Catalyst Selection

Figure 1: Catalyst selection flow for de novo triazole synthesis. Cu(I) yields 1,4-isomers; Ru(II) yields 1,5-isomers.

Protocol Comparison

| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |

| Regioselectivity | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (Exclusive) |

| Catalyst System | CuSO₄ (1-5 mol%) + Na Ascorbate (10 mol%) | CpRuCl(PPh₃)₂ or CpRuCl(COD) (1-5 mol%) |

| Solvent | H₂O/tBuOH, THF, DMF (Water tolerant) | THF, Dioxane, Toluene (Anhydrous preferred) |

| Internal Alkynes? | No (Terminal alkynes only) | Yes (Forms 1,4,5-trisubstituted products) |

| Key Precaution | O₂ sensitive (oxidizes Cu(I) to Cu(II)) | Air sensitive; requires inert atmosphere |

Troubleshooting Tip: If your CuAAC reaction turns yellow/brown and stops, your Cu(I) has oxidized to Cu(II). Add more Sodium Ascorbate or switch to a stabilizing ligand like TBTA or THPTA to protect the Cu(I) species [1].

Module 2: Functionalizing NH-Triazoles (N-Alkylation)

User Question: I synthesized a 4-phenyl-1H-1,2,3-triazole and tried to alkylate it with benzyl bromide. I got a 60:40 mixture of N2- and N1-isomers. How do I get N2 selectivity?

Expert Diagnosis: Direct alkylation of NH-triazoles is governed by a tug-of-war between sterics (favoring N2) and electronics/dipole (favoring N1). The N2-isomer is generally the thermodynamic product (3–4 kcal/mol more stable than N1) [2]. To maximize N2 selectivity, you must push the reaction toward thermodynamic control or use specific directing groups.

Mechanism of Selectivity

The NH-triazole exists in tautomeric equilibrium.

-

N1-Alkylation: Often kinetically accessible but sterically crowded if C4/C5 are substituted.

-

N2-Alkylation: Thermodynamically preferred.[2] The "lone pair" at N2 is flanked by two sp2 carbons, reducing steric clash compared to N1/N3.

Optimization Strategy for N2 Selectivity

| Variable | Recommendation | Scientific Rationale |

| Base | Cs₂CO₃ or K₂CO₃ | Cesium effect: Larger cation stabilizes the loose ion pair, favoring the thermodynamic N2 pathway [3]. |

| Solvent | DMF, DMSO, or Acetone | Polar aprotic solvents facilitate the SN2 reaction while stabilizing the transition state for N2 attack. |

| Electrophile | Alkyl Halides / Michael Acceptors | Hard electrophiles combined with soft bases often improve N2 ratios. |

| Substrate | 4,5-Disubstituted | Substituents at C4 and C5 sterically block N1 and N3, forcing alkylation to N2 [4].[3] |

Workflow: N-Alkylation Pathways

Figure 2: Divergent pathways for N-alkylation. Thermodynamic conditions favor N2-substitution.[2]

Module 3: C-H Activation (C5-Arylation)

User Question: I have a 1,4-disubstituted triazole (from a Click reaction). Can I add an aryl group to the empty C5 position without starting over?

Expert Diagnosis: Yes. The C5–H bond of 1,4-disubstituted 1,2,3-triazoles is acidic and amenable to Palladium-catalyzed direct arylation . This avoids the need for unstable internal alkynes required in RuAAC.

Protocol: Pd-Catalyzed C5-Arylation

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Phosphine ligands are crucial. Me₄tBuXPhos or PPh₃ are common.

-

Base: K₂CO₃ or Cs₂CO₃ (2 equiv).

-

Solvent: Toluene or DMF at 100–120°C.

-

Mechanism: The reaction proceeds via a Concerted Metallation-Deprotonation (CMD) pathway where the base assists the palladium in cleaving the C5–H bond [5].

FAQs: Rapid Troubleshooting

Q: My RuAAC reaction gave me a mixture of regioisomers. Why? A: Check your catalyst ligands.[4] The active species must be Cp* (pentamethylcyclopentadienyl). Simple Cp (cyclopentadienyl) ligands are less selective. Also, ensure the solvent is anhydrous; moisture can degrade the Ruthenium active species.

Q: Can I convert an N1-alkyl triazole to an N2-alkyl triazole? A: Generally, no. Once the C-N bond is formed, it is stable. However, recent "relay strategies" using catalytic iodine or specific high-temperature rearrangements can sometimes facilitate migration, but it is synthetically inefficient. It is better to optimize the initial alkylation conditions (use Cs₂CO₃/DMF).

Q: I need to N2-alkylate a 4-monosubstituted triazole, but I keep getting N1. What now? A: This is the hardest case because N1 is not sterically blocked.

-

Solution 1: Use a temporary blocking group (e.g., Iodine) at C5, alkylate to get N2 selectivity (due to steric block), then dehalogenate.

-

Solution 2: Use Gold Catalysis (Ph₃PAuCl / AgNTf₂) with vinyl ethers, which has shown high N2-selectivity via specific coordination modes [6].

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[5] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1] Journal of the American Chemical Society, 127(46), 15998–15999. Link

-

Tanaka, Y., & Miller, S. I. (1973).[3] The Alkylation of 1,2,3-Triazoles. The Journal of Organic Chemistry, 38(16), 2708–2712. Link

-

Wang, X., Zhang, L., Krishnamurthy, D., Senanayake, C. H., & Wipf, P. (2010). Regioselective N-Alkylation of 1,2,3-Triazoles. Organic Letters, 12(20), 4632–4635. Link

-

Chuprakov, S., Chernyak, N., Dudnik, A. S., & Gevorgyan, V. (2007).[6] Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2333–2336. Link

-

Luo, G., Sun, C., Li, Y., Li, X., & Zhao, Z. (2018).[7] N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.[7][8][9][10] RSC Advances, 8, 27610-27615.[8] Link

Sources

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 3. scielo.br [scielo.br]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. N 2 -selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04790A [pubs.rsc.org]

- 8. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Scalable Synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

Introduction: Welcome to the technical support center for the scalable synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized for creating more complex molecular architectures. This guide is designed for researchers, scientists, and process chemists. It provides not just a protocol, but a framework for understanding the critical parameters of the synthesis, troubleshooting common issues, and facilitating a smooth scale-up process. Our approach is built on explaining the causal relationships behind each experimental step to empower you to make informed decisions in your laboratory.

Synthetic Strategy Overview

The most reliable and scalable synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol proceeds via a three-step sequence. This pathway is designed to control regioselectivity and maximize yield by performing the N-allylation prior to the bromination of the electron-rich triazole ring.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale (10-50 g) and provides a solid foundation for further scale-up.

Step 1: Synthesis of 1,2,4-Triazol-3-ol

-

To a round-bottom flask equipped with a reflux condenser, add semicarbazide hydrochloride (1.0 eq) and formic acid (5.0 eq).

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Pour the mixture into ice-cold water to ensure complete precipitation.

-

Filter the white solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 1,2,4-triazol-3-ol.

Step 2: Synthesis of 1-Allyl-1H-1,2,4-triazol-5-ol

-

In a three-neck flask under a nitrogen atmosphere, dissolve 1,2,4-triazol-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise while stirring.

-

Cool the suspension to 0 °C using an ice bath.

-

Add allyl bromide (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor for the disappearance of the starting material via TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly if purity is sufficient.

Step 3: Synthesis of 1-Allyl-3-bromo-1H-1,2,4-triazol-5-ol

-

Dissolve the crude 1-Allyl-1H-1,2,4-triazol-5-ol (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) in portions over 20 minutes. The use of NBS is preferable to liquid bromine on a larger scale for easier handling and improved safety.[1]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Step 2: N-Allylation Issues

Q1: My N-allylation reaction is showing very low yield. What are the likely causes?

A1: Low yield in this step is typically traced back to three factors:

-

Ineffective Deprotonation: The triazole NH is acidic, but requires a sufficiently strong base to generate the nucleophilic anion. If you are using a weak base like NaHCO₃, the deprotonation may be incomplete. Potassium carbonate (K₂CO₃) is a good starting point, but for difficult cases, a stronger base like sodium hydride (NaH) can be used, although this requires stricter anhydrous conditions.

-

Reaction Temperature: While the initial addition of the reactive allyl bromide is done at 0 °C to control exothermicity, the reaction often needs to be warmed to room temperature or even gently heated (40-50 °C) to proceed to completion.[2] If the reaction stalls at room temperature, consider a modest increase in heat.

-

Solvent Choice: DMF or acetonitrile are excellent choices as they are polar aprotic solvents that can dissolve the triazole salt. Using less polar or protic solvents can significantly hinder the reaction rate.

Q2: My TLC plate shows multiple product spots after the N-allylation step. What are they and how can I improve selectivity?

A2: This is a classic regioselectivity problem with triazole alkylation.[3] The 1,2,4-triazol-5-ol core has multiple nucleophilic sites: the N1, N2, and N4 nitrogens of the ring, and the exocyclic oxygen. This can lead to a mixture of isomers.

-

Understanding the Isomers: You are likely forming N1, N4, and O-allylated products. The N1-allyl isomer is generally the thermodynamically favored product and the desired one for this synthesis.

-

Controlling Regioselectivity: The choice of base and solvent system is critical. Using a bulkier base can sometimes favor substitution at the less sterically hindered nitrogen. Generally, in polar aprotic solvents like DMF with a carbonate base, N1-alkylation is favored. To confirm which spot is your desired product, you would need to isolate each and characterize them using 2D NMR techniques (HMBC, NOESY).

-

Visualization of Isomer Formation:

Caption: Potential sites of attack during the N-allylation step.

Step 3: Bromination Issues

Q3: The bromination reaction is not proceeding, or is very slow. Why?

A3: This usually points to an issue with the brominating agent or the substrate.

-

Reactivity of Brominating Agent: N-Bromosuccinimide (NBS) is an effective source of electrophilic bromine, but its reactivity can be influenced by the solvent. Acetonitrile or chlorinated solvents are good choices. Ensure your NBS is of high quality and has not decomposed. For a more reactive system, you could use a combination of NBS and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide, though this changes the mechanism to a radical pathway.[1]

-

Substrate Reactivity: The triazole ring is electron-rich and should brominate readily. If the N-allylation step was not clean and residual base is carried over, it could potentially react with the NBS. Ensure the starting material for this step is reasonably pure.

Q4: I am observing the formation of a di-brominated product. How can I prevent this?

A4: The triazole ring is activated towards electrophilic substitution, and if conditions are too harsh, over-bromination can occur.

-

Control Stoichiometry: Carefully control the stoichiometry of NBS. Use no more than 1.05 equivalents. Ensure the NBS is added portion-wise to avoid localized high concentrations of the brominating agent.

-

Temperature Control: Running the reaction at a lower temperature (0 °C) for a longer period will significantly improve selectivity and prevent over-bromination. Only warm to room temperature after the initial reaction at low temperature appears to have slowed.

General & Scalability FAQs

Q5: What are the most critical safety precautions for this synthesis?

A5: Safety is paramount.

-

Allyl Bromide: This reagent is highly toxic, a lachrymator (causes tearing), and flammable. It must be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are recommended).[4][5] Ensure a quench solution (like aqueous sodium thiosulfate) is readily available in case of a spill.

-

N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care. Avoid inhalation of the powder.